1-Allyl-4-(trifluoromethyl)piperidine

Lipophilicity LogP Drug Design

1-Allyl-4-(trifluoromethyl)piperidine (CAS 1880947-16-9) is a substituted piperidine featuring an N-allyl moiety and a 4-trifluoromethyl group. This combination yields a molecular formula of C₉H₁₄F₃N (MW 193.21 g/mol) and a computed lipophilicity (XLogP3) of 2.8, defining its baseline as a moderately lipophilic, tertiary amine building block.

Molecular Formula C9H14F3N
Molecular Weight 193.21 g/mol
Cat. No. B8162946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-4-(trifluoromethyl)piperidine
Molecular FormulaC9H14F3N
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC=CCN1CCC(CC1)C(F)(F)F
InChIInChI=1S/C9H14F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h2,8H,1,3-7H2
InChIKeySGFFOZZUYNRCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-4-(trifluoromethyl)piperidine (CAS 1880947-16-9): Core Physicochemical and Structural Baseline for Procurement Decisions


1-Allyl-4-(trifluoromethyl)piperidine (CAS 1880947-16-9) is a substituted piperidine featuring an N-allyl moiety and a 4-trifluoromethyl group [1]. This combination yields a molecular formula of C₉H₁₄F₃N (MW 193.21 g/mol) and a computed lipophilicity (XLogP3) of 2.8, defining its baseline as a moderately lipophilic, tertiary amine building block [1]. Its structural features position it as a key intermediate or fragment in medicinal chemistry programs where both an allyl handle for further functionalization and a metabolically stable CF₃ group are required .

Why Close Analogs Cannot Simply Replace 1-Allyl-4-(trifluoromethyl)piperidine


Substituting 1-allyl-4-(trifluoromethyl)piperidine with simpler analogs like 4-(trifluoromethyl)piperidine or 1-allylpiperidine will fundamentally alter a molecule's property profile. The N-allyl group is critical for introducing a reactive handle for metathesis or cross-coupling, while the 4-CF₃ group significantly modulates lipophilicity and metabolic stability compared to non-fluorinated or differently N-substituted variants [1]. Removing either group collapses the dual-functional differentiation; for instance, the N-methyl analog lacks the allyl handle, while the 4-H analog shows a vastly different LogP and electronic profile, impacting permeability and target engagement [2].

1-Allyl-4-(trifluoromethyl)piperidine: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity Relative to Non-Fluorinated Allylpiperidine Core

The 4-CF₃ group in 1-allyl-4-(trifluoromethyl)piperidine drives a significantly higher computed lipophilicity compared to the non-fluorinated 1-allylpiperidine. The XLogP3 value of 2.8 for the target compound is approximately 1.3 log units greater than that of 1-allylpiperidine (XLogP3 ≈ 1.5) [1]. This difference translates to a ~20-fold increase in octanol-water partitioning, which is a critical parameter for optimizing blood-brain barrier permeability and target engagement in CNS drug discovery programs.

Lipophilicity LogP Drug Design Permeability

Increased Rotatable Bond Flexibility Compared to 4-(Trifluoromethyl)piperidine

The N-allyl substituent introduces conformational flexibility absent in the simpler 4-(trifluoromethyl)piperidine. The target compound possesses 2 rotatable bonds (the entire allyl side chain and the CF₃ group), while 4-(trifluoromethyl)piperidine has only 1 (the CF₃ group) [1]. This added degree of freedom can be advantageous for induced-fit binding to protein pockets or detrimental to binding entropy, making the choice between the two analogs a critical decision in a lead optimization campaign.

Conformational Flexibility Rotatable Bonds Molecular Recognition Entropy

Topological Polar Surface Area (tPSA) Advantage for CNS Drug Profile Probability

With a computed Topological Polar Surface Area of only 3.2 Ų, 1-allyl-4-(trifluoromethyl)piperidine sits well below the empirically derived threshold of <70-90 Ų for blood-brain barrier penetration [1][2]. Compared to more polar N-substituted analogs like 1-(2-hydroxyethyl)-4-(trifluoromethyl)piperidine (tPSA ≈ 23.5 Ų), this compound offers a significantly lower polar surface area, which is a key descriptor in the CNS Multiparameter Optimization (MPO) scoring system used to prioritize brain-penetrant chemical series.

tPSA CNS Multiparameter Optimization Drug-Likeness Blood-Brain Barrier

Zero Hydrogen Bond Donor (HBD) Count for Optimal Passive Permeability

1-Allyl-4-(trifluoromethyl)piperidine exhibits 0 hydrogen bond donors, which complies optimally with Lipinski's Rule of Five and Veber bioavailability rules [1]. In contrast, 4-(trifluoromethyl)piperidine has 1 HBD (the secondary NH), which correlates with reduced passive permeability and increased efflux ratio in cellular permeability assays (PAMPA or Caco-2) [2]. The tertiary amine nature of the target compound thus provides a quantifiable advantage for achieving higher oral bioavailability or cell permeability.

Hydrogen Bond Donors Lipinski's Rule of Five Permeability Oral Bioavailability

High-Priority Application Scenarios for 1-Allyl-4-(trifluoromethyl)piperidine Based on Quantitative Evidence


CNS Drug Discovery Fragment and Lead Optimization

The compound's low tPSA (3.2 Ų), favorable XLogP3 of 2.8, and zero HBD count make it an ideal piperidine fragment for CNS MPO-guided lead optimization [1][2]. Its allyl handle allows late-stage diversification via cross-coupling or ring-closing metathesis, enabling SAR exploration without introducing polarity that would compromise the CNS drug-like property envelope [3].

Synthesis of Trifluoromethyl-Containing Heterocycles via Ring-Closing Metathesis

The N-allyl group serves as a critical olefin metathesis participant, enabling the construction of fused or bridged piperidine scaffolds that incorporate the metabolically stable 4-CF₃ group [3]. This pathway is directly applicable to generating libraries of conformationally constrained piperidine derivatives for screening against protease, GPCR, or ion channel targets.

Oral Bioavailability-Targeted Medicinal Chemistry Programs

With zero HBDs and a molecular weight well within the Lipinski-eligible range (193.21 g/mol), this compound offers an attractive starting point for oral drug programs where tertiary amine scaffolds are desired over secondary amine-containing analogs like 4-(trifluoromethyl)piperidine [1][2]. This directly supports programs prioritizing permeability and metabolic stability.

Agrochemical and Crop Science Building Block

The CF₃ group is a privileged motif in agrochemistry for enhancing metabolic stability and lipophilicity. The allyl handle enables late-stage diversification into agrochemical relevant scaffolds such as fungicides or herbicides, where the quantitative physicochemical advantages (LogP, tPSA) translate into improved plant cuticle penetration and target enzyme access [4].

Quote Request

Request a Quote for 1-Allyl-4-(trifluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.